2-Bromo-6-(bromomethyl)pyridine
Overview
Description
2-Bromo-6-(bromomethyl)pyridine is an organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, characterized by the presence of bromine atoms at the second and sixth positions of the pyridine ring, with a bromomethyl group attached to the sixth position. This compound is widely used as a building block in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(bromomethyl)pyridine typically involves the bromination of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of an intermediate, which is then further brominated to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Coupling reactions produce biaryl or alkyl-aryl compounds.
- Oxidation and reduction reactions result in the formation of pyridine N-oxides or reduced pyridine derivatives .
Scientific Research Applications
2-Bromo-6-(bromomethyl)pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(bromomethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the bromomethyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2,6-Dibromopyridine: Contains two bromine atoms but no bromomethyl group, leading to different reactivity patterns.
2-Bromo-6-chloromethylpyridine: Similar structure with a chloromethyl group instead of a bromomethyl group, resulting in different chemical properties.
Uniqueness: 2-Bromo-6-(bromomethyl)pyridine is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of complex molecules .
Properties
IUPAC Name |
2-bromo-6-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDTCMNGSMEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513837 | |
Record name | 2-Bromo-6-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-10-8 | |
Record name | 2-Bromo-6-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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